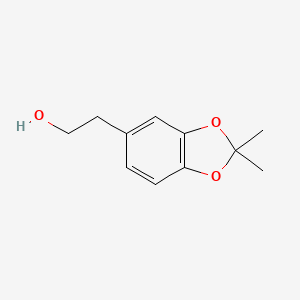
2-(2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL is an organic compound with the molecular formula C11H14O3 It is a derivative of benzodioxole, characterized by the presence of a hydroxyl group (-OH) attached to the ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL typically involves the reaction of 2,2-Dimethyl-1,3-benzodioxole with ethylene oxide in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as zirconium tetrachloride (ZrCl4) can enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-(2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: SOCl2, PBr3
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Halides, esters
Scientific Research Applications
2-(2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzodioxole moiety can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
- 2,2-Dimethyl-1,3-benzodioxole
- 2,2-Dimethyl-1,3-benzodioxole-5,6-dicarbonitrile
- 1,3-Benzodioxole-5-ethanamine
Comparison: Compared to its analogs, 2-(2,2-DIMETHYL-2H-1,3-BENZODIOXOL-5-YL)ETHAN-1-OL is unique due to the presence of the ethanol moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility in polar solvents and its ability to participate in hydrogen bonding, making it a valuable compound in various applications .
Properties
Molecular Formula |
C11H14O3 |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(2,2-dimethyl-1,3-benzodioxol-5-yl)ethanol |
InChI |
InChI=1S/C11H14O3/c1-11(2)13-9-4-3-8(5-6-12)7-10(9)14-11/h3-4,7,12H,5-6H2,1-2H3 |
InChI Key |
GHTOSIDDOPIURF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=C(O1)C=C(C=C2)CCO)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

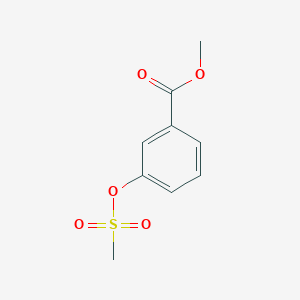
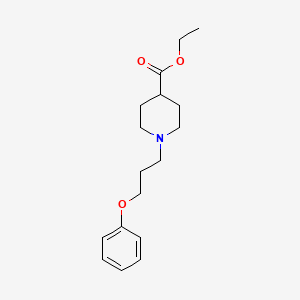
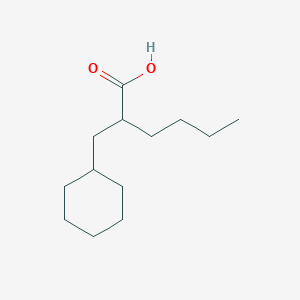
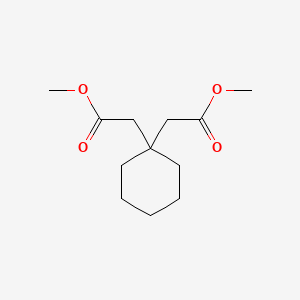
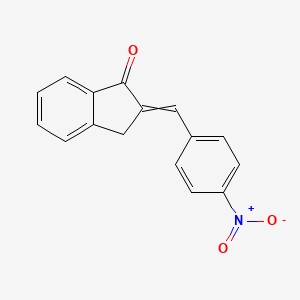
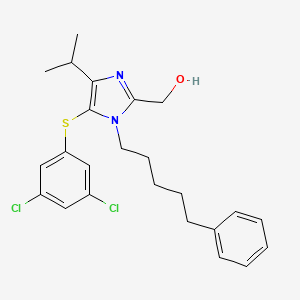
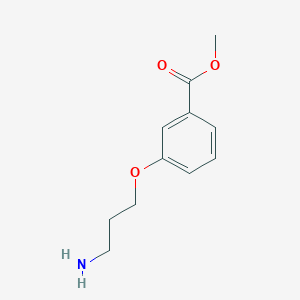
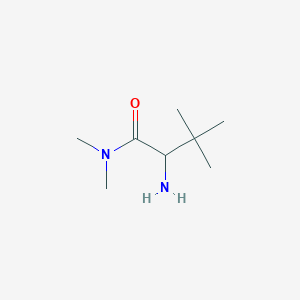
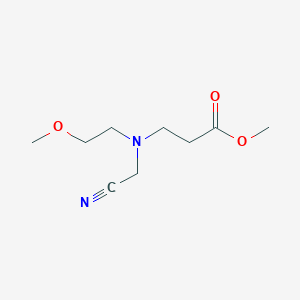

![2-Amino-4-[3-(methyloxy)phenyl]-3-thiophenecarbonitrile](/img/structure/B8744318.png)
![1-cyclopentyl-3-[2-(1H-indol-3-yl)ethyl]urea](/img/structure/B8744325.png)

